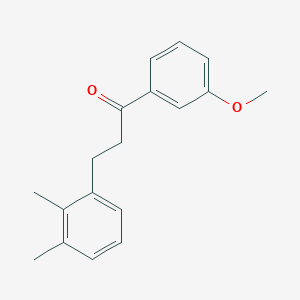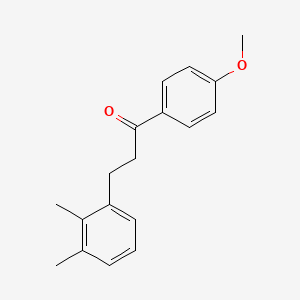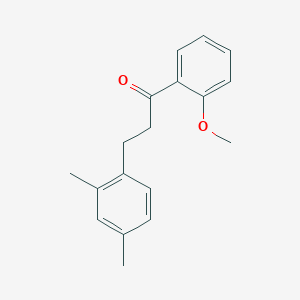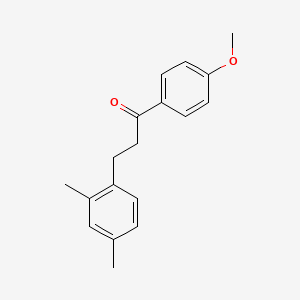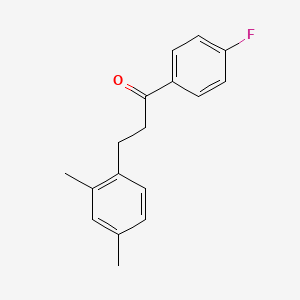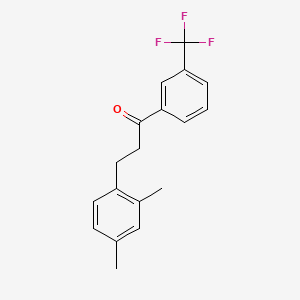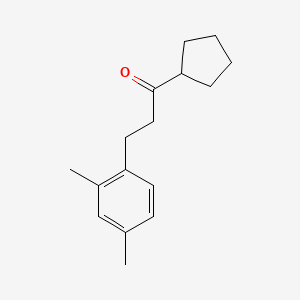
2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16F2O . Its molecular weight is 274.31 g/mol. The IUPAC name for this compound is 1-(3,5-difluorophenyl)-3-(2,4-dimethylphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for 2’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone is 1S/C17H16F2O/c1-11-3-4-13(12(2)7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 . This code provides a unique representation of the molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Properties of Polymers
Anion Exchange Membranes : Research by Shi et al. (2017) focused on synthesizing poly(arylene ether sulfone)s with pendant 3,5-dimethylphenyl groups. These membranes showed high hydroxide conductivity, which is beneficial for anion exchange applications (Shi et al., 2017).
Electroactive Polymers : Yamamoto et al. (1992) explored the electro-oxidative polymerization of 3,5-dimethylthiophenol to create poly(2,6-dimethylphenylene sulphide). This polymer exhibited semi-conductivity and had electrochemical response, useful in electronics (Yamamoto et al., 1992).
Copolymerization Processes : Research by Wei et al. (1991) on copolymerizations of 2,6-dimethylphenol with 2,2-di(4-hydroxy-3,5-dimethylphenyl)-propane highlighted the formation of polymers with specific properties suitable for various industrial applications (Wei et al., 1991).
Chemical Synthesis and Reactions
Novel Compounds Synthesis : Bonacorso et al. (2003) detailed the synthesis of novel series of compounds using reactions involving 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. This research contributes to the development of new chemical entities (Bonacorso et al., 2003).
Photophysical Behavior Studies : Santra et al. (2019) characterized the photophysical behavior of DFHBI derivatives, which are important in understanding fluorescence mechanisms and designing new fluorescent materials (Santra et al., 2019).
Crystal and Molecular Structure Analysis : Allen et al. (1971) analyzed the crystal and molecular structure of 3′,4′-difluoro-2-hydroxyiminopropiophenone, providing insights into the compound's biological activities and structural properties (Allen et al., 1971).
Applications in Solar Cells
- Polymer Solar Cells : Wang et al. (2018) developed a nonfullerene acceptor for polymer solar cells. This research is significant for advancing solar cell technology and improving energy efficiency (Wang et al., 2018).
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYRHUOOJKEYSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644919 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone | |
CAS RN |
898781-10-7 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

